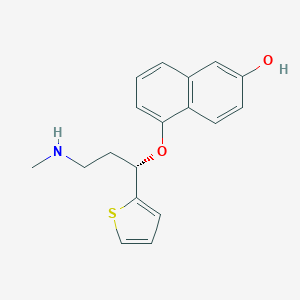
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-, also known as malic acid, is a naturally occurring organic acid that is found in various fruits such as apples, grapes, and cherries. It is a dicarboxylic acid with the chemical formula C4H6O5. Malic acid has gained significant attention in the scientific community due to its various applications in research and industry.
作用機序
Malic acid acts as an intermediate in the citric acid cycle, which is the process by which cells generate energy. It is also involved in the production of ATP, the main energy currency of the cell. Malic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
Malic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the absorption of minerals such as magnesium and calcium in the body. Malic acid has also been shown to improve exercise performance and reduce muscle fatigue.
実験室実験の利点と制限
Malic acid has several advantages and limitations for use in lab experiments. One advantage is its low cost and availability. Malic acid is also stable and easy to handle. However, Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid can interfere with other assays and may require additional purification steps.
将来の方向性
There are several future directions for the study of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid. One area of research is the potential therapeutic effects of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid in various diseases. Another area of research is the development of new synthesis methods for Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid. Additionally, the use of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid in the food industry as a natural preservative and flavor enhancer is an area of ongoing research.
Conclusion:
Malic acid is a naturally occurring organic acid with various applications in scientific research and industry. Its potential therapeutic effects and role in energy metabolism make it an important area of study. Further research is needed to fully understand the biochemical and physiological effects of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid and its potential therapeutic applications.
合成法
Malic acid can be synthesized through various methods, including the hydration of fumaric acid, the oxidation of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid, and the hydrolysis of maleic anhydride. The most commonly used method for industrial production of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- acid is the hydration of fumaric acid.
科学的研究の応用
Malic acid has been extensively studied for its various applications in scientific research. It is used as a chiral building block in organic synthesis and as a pH regulator in the food industry. Malic acid has also been studied for its potential therapeutic effects in various diseases such as Alzheimer's, diabetes, and cancer.
特性
CAS番号 |
111451-14-0 |
|---|---|
製品名 |
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- |
分子式 |
C8H10O10 |
分子量 |
266.16 g/mol |
IUPAC名 |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H10O10/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
DMVKZVWUBJDAOG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
正規SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
同義語 |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



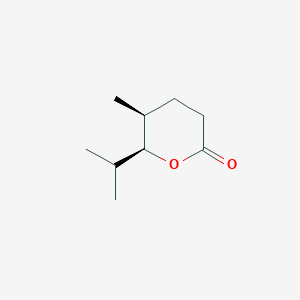
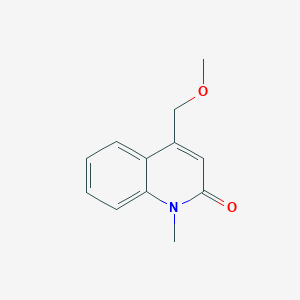
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
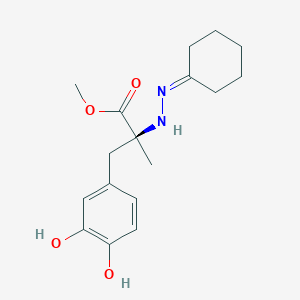
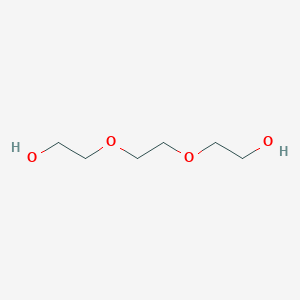
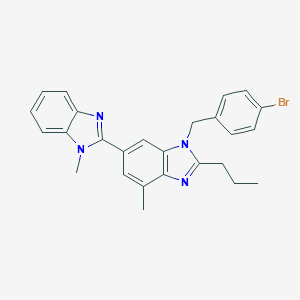
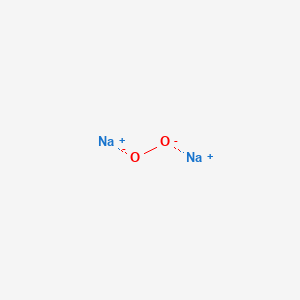
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

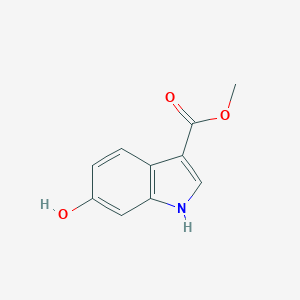
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
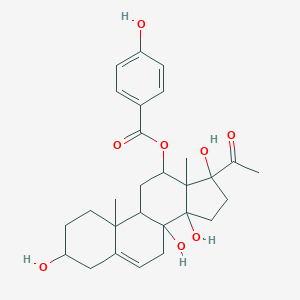
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)
